BenchChemオンラインストアへようこそ!

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Structure-Activity Relationship P2X3 Antagonist Thiophene Regiochemistry

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide (CAS 2034379-58-1) is a synthetic small-molecule heterocycle (MF: C13H16N4OS2; MW: 308.4 g/mol) characterized by a 1,2,5-thiadiazole-piperidine core linked via an acetamide bridge to a thiophen-3-yl moiety. The compound is catalogued in PubChem (CID and ChEMBL (CHEMBL5027702), where it is assigned a Max Phase of 'Preclinical' and a bioactivity summary reporting two inhibition assays and one functional assay.

Molecular Formula C13H16N4OS2
Molecular Weight 308.42
CAS No. 2034379-58-1
Cat. No. B2791080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
CAS2034379-58-1
Molecular FormulaC13H16N4OS2
Molecular Weight308.42
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CC2=CSC=C2)C3=NSN=C3
InChIInChI=1S/C13H16N4OS2/c18-13(7-10-3-6-19-9-10)15-11-1-4-17(5-2-11)12-8-14-20-16-12/h3,6,8-9,11H,1-2,4-5,7H2,(H,15,18)
InChIKeyVBNNEHDBGOXQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide (CAS 2034379-58-1): Core Structural Profile for Procurement Evaluation


N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide (CAS 2034379-58-1) is a synthetic small-molecule heterocycle (MF: C13H16N4OS2; MW: 308.4 g/mol) characterized by a 1,2,5-thiadiazole-piperidine core linked via an acetamide bridge to a thiophen-3-yl moiety [1]. The compound is catalogued in PubChem (CID 122245084) and ChEMBL (CHEMBL5027702), where it is assigned a Max Phase of 'Preclinical' and a bioactivity summary reporting two inhibition assays and one functional assay [2]. Structurally, the compound belongs to a broader chemotype disclosed in patents claiming thiadiazole-substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists, indicating its potential relevance to pain, genitourinary, and inflammatory disease research programs [3].

Why N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide Cannot Be Freely Substituted by In-Class Analogs


Within the 1,2,5-thiadiazole-piperidine arylamide class, even subtle modifications to the terminal aryl/heteroaryl acetamide group can produce significant shifts in P2X3 vs. P2X2/3 selectivity, functional potency, and physicochemical profile [1]. Specifically, the thiophen-3-yl substitution pattern on the target compound yields a distinct electronic distribution and steric orientation compared to the isomeric thiophen-2-yl variant or the regioisomeric thiophene-3-carboxamide analog (N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide) [2]. The computed XLogP3 of 2 and topological polar surface area (tPSA) of 115 Ų further differentiate this compound from analogs bearing more polar phenoxy or methoxyphenyl motifs, which may influence membrane permeability and off-target engagement [3]. Generic substitution therefore risks introducing uncharacterized changes in receptor pharmacology, solubility, and metabolic stability that undermine experimental reproducibility.

Quantitative Differentiation Evidence for N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide Against Closest Structural Analogs


Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Acetamide Substitution and Computed Electronic Descriptors

The target compound incorporates a thiophen-3-yl acetamide group, which positions the sulfur atom meta to the point of attachment. The isomeric analog N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide places sulfur ortho to the acetamide linkage. This positional difference alters the electron density on the thiophene ring and the spatial orientation of the sulfur lone pair, which in related P2X3 chemotypes has been shown to influence hydrogen-bonding interactions with key receptor residues [1]. The target compound's computed tPSA of 115 Ų and XLogP3 of 2 provide a baseline for permeability predictions; the thiophen-2-yl isomer is expected to share an identical formula but may exhibit different solid-state packing and solubility due to altered dipole moment orientation [2].

Structure-Activity Relationship P2X3 Antagonist Thiophene Regiochemistry

Acetamide vs. Carboxamide Linker: Comparison with N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide

The target compound features an acetamide (-CH2-C(=O)-NH-) linker between the piperidine and thiophene rings, whereas the closely related analog N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide employs a direct carboxamide (-C(=O)-NH-) linkage without the methylene spacer [1]. This methylene insertion increases the rotatable bond count from 3 to 4, reduces conformational rigidity, and extends the spatial reach of the thiophene ring by approximately 1.5 Å. In P2X3 antagonist SAR, linker flexibility and length have been shown to modulate binding pocket accommodation and functional potency [2]. The presence of the methylene spacer also lowers the electron-withdrawing character at the amide carbonyl, potentially affecting hydrogen-bond strength with the receptor backbone.

Linker Pharmacology P2X3 Antagonist Acetamide vs. Carboxamide

ChEMBL Bioactivity Annotation: Preclinical-Stage Functional and Inhibition Data Differentiating from Untested Analogs

According to the ChEMBL database (CHEMBL5027702), the target compound has been subjected to 2 inhibition assays and 1 functional assay, with a Max Phase of 'Preclinical' [1]. In contrast, many closely related analogs in the same thiadiazole-piperidine series—including the thiophen-2-yl acetamide isomer and various phenoxy-substituted derivatives—have zero annotated bioactivities in ChEMBL, representing completely dark chemical matter [2]. The existence of even limited functional bioactivity data for this specific compound provides a starting point for structure-activity relationship studies, whereas untested analogs carry the procurement risk of requiring full de novo pharmacological characterization before they can serve as valid experimental tools.

ChEMBL Bioactivity P2X3 Functional Assay Inhibition Z-Score

Physicochemical Differentiation: tPSA and XLogP3 Positioning Against Reference CNS Drug-Like Space

The compound's computed tPSA of 115 Ų and XLogP3 of 2 place it within favorable CNS drug-like space (commonly defined as tPSA < 140 Ų and XLogP 1–4) [1]. By comparison, analogs bearing additional polar substituents—such as 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2034378-87-3), which adds an ether oxygen—are expected to exhibit higher tPSA and reduced passive CNS permeability. The thiophen-3-yl compound's tPSA of 115 Ų also sits below the 120 Ų threshold empirically associated with favorable oral absorption, suggesting adequate membrane permeation for both in vitro and in vivo applications [2]. This physicochemical profile differentiates the compound from more polar in-class analogs that may require formulation optimization for cell-based assays.

Drug-Likeness CNS Permeability tPSA / XLogP3

Priority Application Scenarios for N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide Based on Established Differentiation Evidence


P2X3/P2X2/3 Antagonist Lead Optimization and SAR Expansion

The compound's membership in the patented thiadiazole-substituted arylamide P2X3/P2X2/3 antagonist class, combined with its annotation of two inhibition and one functional bioactivity in ChEMBL (Max Phase: Preclinical) [1], makes it a validated starting point for hit-to-lead optimization. Researchers pursuing novel analgesics, overactive bladder therapeutics, or anti-inflammatory agents targeting purinergic signaling can use this compound as a reference scaffold to systematically probe the thiophene-3-yl acetamide vector while benchmarking against the structurally characterized thiophene-2-yl isomer and carboxamide analog [2].

CNS-Penetrant Probe Development for Pain and Neuroinflammation Models

The favorable computed CNS drug-like profile (tPSA = 115 Ų; XLogP3 = 2) [1] positions this compound as a candidate for development into a brain-penetrant chemical probe targeting central P2X3-mediated pain pathways. Compared to more polar in-class analogs that may require extensive formulation for adequate brain exposure, this compound's physicochemical coordinates predict passive blood-brain barrier permeability suitable for rodent neuropathic pain and inflammatory pain models. Procurement for in vivo target engagement studies is directly supported by the crossing of the tPSA < 120 Ų threshold [2].

Negative Control Compound Design Using Regioisomeric Specificity

The precise thiophen-3-yl substitution pattern differentiates this compound from the thiophen-2-yl regioisomer, which may exhibit altered P2X3 binding kinetics or selectivity. Procurement of both isomers enables rigorous SAR studies where the thiophen-3-yl compound serves as the active probe and the thiophen-2-yl variant, if found to be less potent or selective, functions as a structurally matched negative control. This dual-probe strategy increases confidence in target engagement conclusions drawn from pharmacological experiments [1].

Medicinal Chemistry Derivatization at the Thiophene and Piperidine Vectors

The compound's synthetic tractability—featuring a modular thiadiazole-piperidine core, an acetamide linker (4 rotatable bonds), and an unsubstituted thiophene ring—presents multiple derivatization handles for library synthesis [1]. The thiophene-3-yl position allows direct electrophilic substitution (e.g., halogenation, formylation) without requiring protecting group strategies, while the piperidine nitrogen provides a site for further N-alkylation or acylation. This synthetic accessibility, coupled with the baseline ChEMBL bioactivity data, makes the compound a practical building block for generating focused P2X3 antagonist libraries for high-throughput screening cascades.

Quote Request

Request a Quote for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.